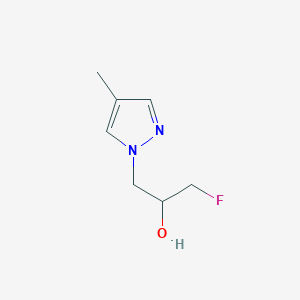

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

Description

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a fluorinated secondary alcohol featuring a 4-methylpyrazole substituent. Its molecular structure combines a hydroxyl group at the propan-2-ol backbone, a fluorine atom at position 1, and a 4-methyl-1H-pyrazole ring at position 3 (Figure 1). This compound has garnered attention in medicinal chemistry, particularly in the development of positron emission tomography (PET) tracers for neurodegenerative diseases, as evidenced by its structural similarity to THK5117 and THK5351, which are used in tau protein imaging . The fluorine atom enhances metabolic stability and lipophilicity, while the pyrazole moiety contributes to specific binding interactions with biological targets such as monoamine oxidases (MAOs) .

Properties

Molecular Formula |

C7H11FN2O |

|---|---|

Molecular Weight |

158.17 g/mol |

IUPAC Name |

1-fluoro-3-(4-methylpyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C7H11FN2O/c1-6-3-9-10(4-6)5-7(11)2-8/h3-4,7,11H,2,5H2,1H3 |

InChI Key |

DTIYNBWLPJGRTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-methyl-1H-pyrazole with a fluorinated alcohol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol .

Scientific Research Applications

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

MAO Binding Affinity

The target compound shows moderate MAO-B affinity (~300 nM), which is significantly lower than THK5351 (MAO-B IC₅₀ = 14 nM) but higher than T807 (MAO-A IC₅₀ = 1.2 μM) . This specificity reduces off-target binding in basal ganglia, a common issue with non-fluorinated tracers .

Antifungal Activity

The target compound’s fluorine may enhance membrane permeability compared to iodine-containing analogs .

Physicochemical Properties

- Lipophilicity (LogP): Estimated LogP = 1.2 (higher than non-fluorinated analogs due to fluorine’s electronegativity) .

Biological Activity

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHFNO and a molecular weight of 158.17 g/mol, features a propanol backbone substituted with a fluorine atom and a pyrazole ring. This article explores its biological activity, particularly as an enzyme inhibitor and receptor ligand, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The structural characteristics of 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol contribute significantly to its biological activity. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which may include various enzymes and receptors involved in metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 158.17 g/mol |

| CAS Number | 1851477-91-2 |

Enzyme Inhibition

Research indicates that compounds similar to 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol often act as enzyme inhibitors. Specifically, this compound has shown potential in inhibiting key enzymes involved in critical metabolic pathways. For instance, its structural analogs have been demonstrated to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair, thereby affecting cell proliferation and survival .

Receptor Binding

The compound's ability to function as a receptor ligand is also noteworthy. Preliminary studies suggest that it may interact with specific receptors, potentially modulating physiological responses. The enhanced interactions due to fluorination may lead to improved efficacy in drug development compared to non-fluorinated analogs .

Case Studies and Research Findings

Recent studies have focused on the cytotoxic effects of pyrazole-containing compounds, including 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol.

- Cytotoxicity Studies : A study synthesized several pyrazole derivatives and evaluated their cytotoxic effects against neuroblastoma cells. Results indicated that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing healthy cells . Although specific data for 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol was not detailed, the trends observed suggest potential anticancer properties.

- Enzyme Interaction Studies : Interaction studies involving enzyme inhibition have shown that fluorinated compounds can significantly enhance binding affinities. The presence of the fluorine atom in 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is hypothesized to improve its interaction with target enzymes compared to non-fluorinated counterparts .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)propan-2-ol | CHFNO | 158.17 g/mol | Different pyrazole substitution |

| 3-Amino-propanol derivatives | Varies | Varies | General class with varying functionalities |

These comparisons illustrate the diversity within this chemical class while emphasizing the unique aspects of 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol.

Q & A

Q. How can hydrogen-bonding networks, identified via crystallography, inform formulation strategies?

- Methodological Answer : Analyze O–H···N bonds (e.g., 2.8–3.0 Å in crystal packing ) to predict solubility and stability. Co-crystallize with excipients (e.g., cyclodextrins) to improve dissolution. Use Hirshfeld surface analysis to identify dominant intermolecular interactions affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.